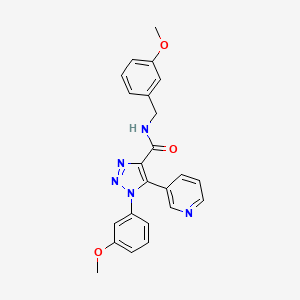

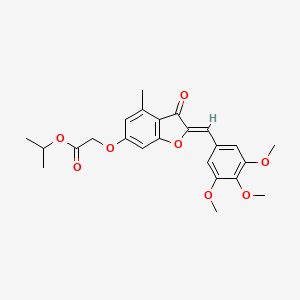

N-(3-Methoxybenzyl)-1-(3-Methoxyphenyl)-5-(Pyridin-3-yl)-1H-1,2,3-Triazol-4-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-methoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H21N5O3 and its molecular weight is 415.453. The purity is usually 95%.

BenchChem offers high-quality N-(3-methoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antikrebsaktivität

Die einzigartige chemische Struktur der Verbindung macht sie zu einem vielversprechenden Kandidaten für die Krebsforschung. Forscher haben ihr Potenzial als Antikrebsmittel untersucht, da sie in der Lage ist, bestimmte Enzyme oder Signalwege zu hemmen, die am Tumorwachstum beteiligt sind. Studien haben gezeigt, dass sie selektiv Krebszellen angreifen kann, während gesunde Zellen verschont bleiben, was sie zu einem spannenden Weg für die Medikamentenentwicklung macht .

Anti-entzündliche Eigenschaften

Entzündungen spielen eine entscheidende Rolle bei verschiedenen Krankheiten, einschließlich Autoimmunerkrankungen und chronischen Erkrankungen. Vorläufige Studien deuten darauf hin, dass diese Verbindung möglicherweise entzündungshemmende Wirkungen besitzt, indem sie bestimmte Signalwege moduliert. Forscher untersuchen ihr Potenzial als neuartiges entzündungshemmendes Mittel, das zur Entwicklung neuer therapeutischer Interventionen führen könnte .

Antibakterielle Aktivität

Das Triazolringsystem der Verbindung trägt zu ihren antimikrobiellen Eigenschaften bei. Sie hat eine nachgewiesene Aktivität gegen sowohl grampositive als auch gramnegative Bakterien sowie bestimmte Pilze. Wissenschaftler untersuchen ihren Wirkmechanismus und erforschen ihre möglichen Anwendungen bei der Behandlung von Infektionskrankheiten .

Neuroprotektion

Neurodegenerative Erkrankungen wie Alzheimer und Parkinson stellen erhebliche Herausforderungen dar. Einige Studien haben gezeigt, dass diese Verbindung neuroprotektive Wirkungen zeigt, indem sie oxidativen Stress und Entzündungen in Neuronen reduziert. Forscher sind daran interessiert, ihr Potenzial zur Vorbeugung oder Verlangsamung der Neurodegeneration zu erforschen .

Metallionenchelatisierung

Die Carboxamidgruppe der Verbindung ermöglicht es ihr, Metallionen zu chelatieren. Chelattherapie findet Anwendung bei der Behandlung von Schwermetallvergiftungen und der Behandlung bestimmter medizinischer Zustände. Forscher untersuchen, ob diese Verbindung als effektives Chelatbildner für bestimmte Metalle wie Kupfer oder Eisen dienen könnte .

Koordinationschemie

Über ihre biologischen Anwendungen hinaus ist die Koordinationschemie dieser Verbindung von Interesse. Ihre Fähigkeit, Komplexe mit Übergangsmetallen zu bilden, eröffnet Möglichkeiten zur Entwicklung neuer Materialien, Katalysatoren und Sensoren. Forscher untersuchen ihr Koordinationsverhalten und ihre potenziellen Beiträge zur Materialwissenschaft .

Diese sechs Bereiche stellen nur einen Bruchteil des Potenzials der Verbindung dar. Im Zuge der weiteren Forschung könnten wir zusätzliche Anwendungen und Vorteile entdecken. Beachten Sie, dass wissenschaftliche Untersuchungen noch laufen und weitere Studien erforderlich sind, um die Fähigkeiten und Einschränkungen der Verbindung vollständig zu verstehen . Wenn Sie mehr Informationen zu einer bestimmten Anwendung wünschen, fragen Sie einfach!

Eigenschaften

IUPAC Name |

1-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3/c1-30-19-9-3-6-16(12-19)14-25-23(29)21-22(17-7-5-11-24-15-17)28(27-26-21)18-8-4-10-20(13-18)31-2/h3-13,15H,14H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLBPANVXAIHBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-phenoxyacetamide](/img/structure/B2576781.png)

![2-chloro-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B2576782.png)

![5-methyl-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2576794.png)

![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2576796.png)

![2-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide](/img/structure/B2576798.png)

![4-Fluoro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2576800.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2576802.png)